Product packaging for Fospropofol(Cat. No.:CAS No. 258516-89-1)

Fospropofol

Cat. No.: B1673577
CAS No.: 258516-89-1
M. Wt: 288.28 g/mol
InChI Key: QVNNONOFASOXQV-UHFFFAOYSA-N

Description

Theoretical Framework of Prodrug Chemistry

Prodrug chemistry is a strategic approach in medicinal chemistry focused on modifying a drug molecule to alter its physicochemical, biopharmaceutical, or pharmacokinetic properties while the parent drug's pharmacological activity is retained or enhanced upon in vivo biotransformation. slideshare.netslideshare.netcentralasianstudies.orgstudysmarter.co.ukjiwaji.edumdpi.comtandfonline.comorientjchem.orgnih.gov Prodrugs are typically inactive or less active derivatives that undergo enzymatic or chemical cleavage within the body to release the active drug at or near the site of action. centralasianstudies.orgjiwaji.edumdpi.comnih.gov

The primary objectives of prodrug design include improving solubility, enhancing stability, increasing permeability and absorption, achieving targeted delivery, and reducing toxicity or side effects associated with the parent drug or its formulation. slideshare.netcentralasianstudies.orgjiwaji.edumdpi.com This approach involves the transient chemical modification of functional groups on the drug molecule through labile linkages, such as esters, amides, carbamates, or phosphates, which are susceptible to hydrolysis or enzymatic cleavage in vivo. tandfonline.comtandfonline.com

Evolution of Intravenous Anesthetic Formulations and the Prodrug Approach

Intravenous anesthetic agents require formulations that allow for safe and effective administration directly into the bloodstream. The ideal intravenous anesthetic should exhibit rapid onset and offset of action, be easily controllable, and have a favorable side effect profile. mdpi.comnih.gov

Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic, presents significant formulation challenges due to its high lipophilicity and poor water solubility. acs.orgjvsmedicscorner.comoup.comresearchgate.netcambridge.orggoogle.com Its limited water miscibility (approximately 150 µg/L) necessitates the use of specialized delivery systems for intravenous administration. jvsmedicscorner.comoup.com

The initial formulation of propofol utilized Cremophor EL as a solubilizer. jvsmedicscorner.comcambridge.orgwikipedia.orgoralhealthgroup.comgoogle.com However, this formulation was associated with a high incidence of anaphylactic reactions, leading to its withdrawal. cambridge.orgwikipedia.orgoralhealthgroup.comnih.gov Subsequently, an oil-in-water emulsion formulation was developed, consisting of propofol dispersed in a lipid base (such as soybean oil) stabilized by emulsifying agents (like egg phospholipid). jvsmedicscorner.comoup.comwikipedia.orgoralhealthgroup.comgoogle.comnih.gov This lipid emulsion formulation, marketed under various names including Diprivan, became the standard for propofol administration. oup.comwikipedia.orgoralhealthgroup.comgoogle.com

Despite the success of the lipid emulsion, it has several drawbacks, including pain on injection, the potential for microbial growth due to its lipid content, and concerns regarding hyperlipidemia with prolonged infusion. acs.orgjvsmedicscorner.comoup.comresearchgate.netoralhealthgroup.comnih.govoup.com These limitations spurred research into alternative formulations, including the exploration of water-soluble propofol analogs and prodrugs. jvsmedicscorner.comoup.comcambridge.orggoogle.comoup.com The prodrug approach offered a promising strategy to overcome the solubility issue and potentially mitigate some of the formulation-related side effects of the lipid emulsion. oup.comoup.commdpi.com

Historical Context of Propofol Analog Development and Derivatization Strategies

The development of propofol itself involved extensive evaluation and structure-activity relationship studies of ortho-alkylated phenols to identify compounds with desirable anesthetic properties. wikipedia.org Since its introduction, researchers have explored various derivatization strategies to create propofol analogs and prodrugs with improved properties.

Early efforts focused on modifying the phenolic hydroxyl group or the isopropyl side chains. The aim was often to increase water solubility or alter pharmacokinetic profiles. Various water-soluble derivatives and prodrugs were investigated, with Fospropofol emerging as the most suitable candidate for clinical development among the phosphate (B84403) ester prodrugs. wikipedia.orgwikipedia.org

This compound is a phosphate ester prodrug of propofol. mdpi.comwikipedia.orgoup.commdpi.comwikipedia.orgfrontiersin.orgresearchgate.net This design involves the attachment of a phosphate group to the hydroxyl group of propofol via a methylene (B1212753) linker. This chemical modification significantly increases the water solubility of the compound compared to the highly lipophilic parent drug. google.commdpi.comwikipedia.org The conceptual basis is that upon intravenous administration, this compound undergoes enzymatic hydrolysis by alkaline phosphatases, which are widely distributed in the body, to release the active propofol molecule, along with formaldehyde (B43269) and phosphate as byproducts. mdpi.comgoogle.comwikipedia.orgoup.comwikipedia.orgwikipedia.orgfrontiersin.orgresearchgate.net

Other derivatization strategies for propofol have included the development of other phosphate prodrugs, although some faced limitations such as long onset and duration of action or the release of potentially problematic metabolites like formaldehyde. acs.orgoup.com Novel prodrugs designed to release propofol and gamma-hydroxybutyrate (GHB) instead of formaldehyde have also been explored. acs.orgoup.com Additionally, photoactivatable propofol analogs have been synthesized as tools for studying propofol's binding sites and mechanisms of action. researchgate.netchemrxiv.orgnih.govacs.orgresearchgate.net These efforts highlight the ongoing research into modifying the propofol structure to optimize its properties and expand its potential applications.

The design of this compound as a phosphate ester prodrug directly addresses the water solubility issue of propofol, enabling its formulation as an aqueous solution rather than a lipid emulsion. google.comwikipedia.org This conceptual shift in formulation strategy aimed to reduce the incidence of injection pain and eliminate the risks associated with lipid-based formulations, such as microbial growth support and hyperlipidemia. mdpi.comwikipedia.orgresearchgate.net

Table 1: Key Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility
PropofolC₁₂H₁₈O178.27Poor (150 µg/L)
This compoundC₁₃H₂₁O₅P288.28High

Note: The table provides a comparison of key properties relevant to the formulation challenges.

Table 2: Conceptual Basis of this compound Prodrug Activation

FeatureDescription
Prodrug TypePhosphate ester prodrug
LinkagePhosphate group linked via a methylene spacer to the phenolic hydroxyl
Activation MethodEnzymatic hydrolysis by alkaline phosphatases
Released Active DrugPropofol
ByproductsFormaldehyde, Phosphate

The development of this compound exemplifies the application of prodrug design principles to overcome significant formulation hurdles encountered with a highly effective therapeutic agent. By chemically modifying propofol into a water-soluble precursor that is subsequently converted back to the active drug in vivo, this compound offers an alternative formulation strategy with distinct advantages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21O5P B1673577 Fospropofol CAS No. 258516-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNONOFASOXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50870295
Record name Fospropofol
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Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fospropofol
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CAS No.

258516-89-1, 258516-87-9
Record name Fospropofol
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Record name Fospropofol [INN]
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Record name Fospropofol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fospropofol Molecular Structure and Biotransformation Pathways

Structural Characteristics of Fospropofol as a Phosphate (B84403) Ester Prodrug

This compound (disodium [2,6-di(propan-2-yl)phenoxy]methyl phosphate) is characterized structurally as a phosphate ester prodrug of propofol (B549288) (2,6-diisopropylphenol). wikipedia.orgnih.gov This molecular modification involves the substitution of the hydroxyl group on the propofol molecule with a methyl phosphate group. nih.gov The addition of the charged phosphate group significantly increases the water solubility of the compound compared to the highly lipophilic propofol. nih.govnih.govnih.govnih.gov This enhanced water solubility allows this compound to be formulated as an aqueous solution, eliminating the need for the lipid emulsion required for propofol administration. patsnap.comnih.govnih.gov As a prodrug, this compound is pharmacologically inactive until it undergoes biotransformation in vivo. patsnap.comfrontiersin.orgnih.gov

Enzymatic Hydrolysis Mechanisms

The conversion of this compound to its active metabolite, propofol, is primarily facilitated by enzymatic hydrolysis. patsnap.comresearchgate.netfrontiersin.org This process involves the cleavage of the phosphate ester bond. cambridge.org Alkaline phosphatases, a group of enzymes found in various tissues, are the key mediators of this hydrolysis. patsnap.compatsnap.comfrontiersin.org

Role of Endothelial Cell Surface Alkaline Phosphatases

Endothelial cell surface alkaline phosphatases play a crucial role in the rapid conversion of this compound to propofol. nih.govnih.govnih.govdrugbank.com These enzymes, located on the surface of endothelial cells lining blood vessels, are readily accessible to intravenously administered this compound, enabling efficient hydrolysis as the drug circulates. nih.govnih.govnih.govdrugbank.comresearchgate.net This rapid enzymatic activity at the endothelial surface is a primary site for the initial breakdown of the prodrug. nih.govnih.govnih.govdrugbank.comresearchgate.net

Metabolite Cascade Analysis

The enzymatic hydrolysis of this compound results in a cascade of metabolites. The primary products of this cleavage are the active drug propofol, along with two byproducts: formaldehyde (B43269) and phosphate. patsnap.comnih.govnih.govdrugbank.com

Formation of Liberated Propofol

The central outcome of this compound's biotransformation is the release of liberated propofol. patsnap.comfrontiersin.orgnih.govdrugbank.com This occurs directly from the cleavage of the phosphate ester bond by alkaline phosphatases. patsnap.comnih.govnih.govdrugbank.com The released propofol is the pharmacologically active molecule responsible for the sedative and hypnotic effects attributed to this compound administration. patsnap.compatsnap.comfrontiersin.org The rate of this enzymatic conversion influences the pharmacokinetic and pharmacodynamic profile of this compound, leading to a slower onset and potentially more prolonged action compared to direct propofol administration. researchgate.netfrontiersin.orgnih.govnih.govnih.govfrontiersin.org

Generation and Metabolic Fate of Formaldehyde and Phosphate

In addition to propofol, the hydrolysis of this compound generates formaldehyde and phosphate. patsnap.comnih.govnih.govdrugbank.com Formaldehyde is a byproduct of the cleavage of the methyl phosphate group. nih.gov Following its formation, formaldehyde is rapidly metabolized. nih.govdrugbank.comresearchgate.net It is quickly oxidized to formic acid by aldehyde dehydrogenase enzymes present in the liver and erythrocytes. nih.govdrugbank.com Formic acid is then further metabolized through the tetrahydrofolate pathway to carbon dioxide and water, facilitating its safe elimination from the body. nih.govdrugbank.com While formaldehyde is a known toxic substance, the rapid and efficient metabolic conversion to formate (B1220265) and subsequently to carbon dioxide and water generally results in plasma formaldehyde levels comparable to endogenous levels, minimizing concerns for toxicity at therapeutic doses. wikipedia.orgdrugbank.comresearchgate.netaamsn.org Phosphate is also released during the hydrolysis of the phosphate ester. patsnap.comnih.govnih.govdrugbank.com Plasma phosphate concentrations resulting from this compound metabolism are typically comparable to endogenous levels. nih.govaamsn.org

Detailed research findings on the metabolic fate of formaldehyde indicate its rapid oxidation to formate by glutathione-dependent and independent dehydrogenases in the liver and erythrocytes. drugbank.com This prevents significant accumulation of formaldehyde in the bloodstream. drugbank.com The subsequent metabolism of formate through the tetrahydrofolate pathway ensures its efficient detoxification and elimination. nih.govdrugbank.com

Here is a summary of the biotransformation products:

CompoundOrigin from this compound HydrolysisSubsequent Metabolic Fate
PropofolEnzymatic cleavageFurther metabolized (e.g., glucuronidation, sulfation) nih.govdrugbank.com
FormaldehydeEnzymatic cleavageRapidly oxidized to formate, then to CO₂ and H₂O nih.govdrugbank.com
PhosphateEnzymatic cleavageLevels comparable to endogenous phosphate nih.govaamsn.org
Aldehyde Dehydrogenase Activity in Formaldehyde Detoxification

Formaldehyde, a highly reactive and potentially toxic aldehyde, is one of the metabolic byproducts of this compound hydrolysis. google.combrainkart.comnih.govresearchgate.netdrugbank.comnysora.com The detoxification of formaldehyde is efficiently carried out by aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.netnysora.comveteriankey.com These enzymes catalyze the oxidation of formaldehyde to formate (formic acid). nih.govdrugbank.comnysora.comnih.govveteriankey.com This metabolic step is critical as it converts formaldehyde into a less reactive compound. illinois.edu

ALDH enzymes involved in formaldehyde metabolism are found in various tissues, including the liver and erythrocytes. nih.govresearchgate.netnysora.comnih.govveteriankey.com Research indicates that this rapid oxidation pathway, mediated by both glutathione-dependent and independent dehydrogenases, effectively manages the formaldehyde generated from this compound, preventing significant increases in systemic formaldehyde levels beyond those resulting from normal endogenous processes and environmental exposure. nih.govveteriankey.comresearchgate.net Clinical studies have not observed toxic serum formaldehyde concentrations in patients receiving this compound under standard or modified dosing regimens. nih.govresearchgate.netresearchgate.net

Tetrahydrofolate Pathway in Formate Metabolism

Formate, the product of formaldehyde oxidation by ALDH, is further metabolized primarily through the tetrahydrofolate (THF) pathway. nih.govdrugbank.comnysora.comnih.gov This pathway is essential for the detoxification and elimination of formate by converting it into carbon dioxide (CO2) and water. nih.govnih.govresearchgate.net

The THF pathway involves the activation of formate, which is a one-carbon unit. Formate is converted to 10-formyltetrahydrofolate in an ATP-dependent reaction catalyzed by formyltetrahydrofolate synthetase. The one-carbon unit carried by THF can then be utilized in various metabolic processes, including the synthesis of purines and thymidylate, or it can be further oxidized to CO2. nih.govnih.gov This oxidative step, catalyzed by 10-formyltetrahydrofolate dehydrogenase, is the primary route for eliminating excess formate. nih.govnysora.comnih.govresearchgate.net

Studies have shown that formate concentrations measured in patients receiving this compound infusions are significantly lower than the toxic levels associated with methanol (B129727) intoxication. nih.govresearchgate.netresearchgate.net As long as tetrahydrofolate concentrations are within the normal range and recommended dosing rates are not exceeded, the THF pathway is capable of safely metabolizing the formate produced from this compound, minimizing the risk of formate-related toxicity. researchgate.net

Here is a summary of the biotransformation pathway of this compound:

StepEnzyme(s) InvolvedProducts
This compound HydrolysisAlkaline PhosphatasesPropofol, Phosphate, Formaldehyde
Formaldehyde OxidationAldehyde Dehydrogenase (ALDH)Formate
Formate Metabolism (THF Pathway)Formyltetrahydrofolate Synthetase, 10-Formyltetrahydrofolate Dehydrogenase10-Formyltetrahydrofolate, CO2, H2O

Pharmacological Mechanisms of Action of Liberated Propofol

Primary Molecular Target: Gamma-Aminobutyric Acid Type A (GABA A) Receptors

GABA A receptors are ligand-gated chloride channels that are the primary mediators of fast inhibitory synaptic transmission in the central nervous system. patsnap.compatsnap.comjneurosci.org Propofol (B549288) is considered a positive allosteric modulator of GABA A receptors. drugbank.comnih.govukdri.ac.uk

Allosteric Modulation of GABA A Receptor Activity

Propofol binds to specific sites on the GABA A receptor that are distinct from the GABA binding site. nih.govjneurosci.orgnih.gov This binding allosterically modulates the receptor, enhancing the effects of GABA. patsnap.comdrugbank.compatsnap.comnih.gov Studies using photoaffinity labeling have identified potential propofol binding sites within the transmembrane regions of the receptor subunits, particularly involving β subunits. ukdri.ac.uknih.gov Research suggests there may be multiple propofol binding sites on the GABA A receptor. jneurosci.orgnih.govukdri.ac.uk For instance, studies on α1β3 GABA A receptors indicate the existence of at least three distinct classes of propofol binding sites. ukdri.ac.uk

Enhancement of Chloride Ion Conductance

The binding of GABA to the GABA A receptor normally causes the opening of the intrinsic chloride channel, leading to an influx of chloride ions into the neuron. patsnap.compatsnap.com This influx results in hyperpolarization of the neuronal membrane, making the neuron less excitable. patsnap.compatsnap.com Propofol enhances this process by increasing the duration for which the chloride channels remain open in response to GABA binding. patsnap.compatsnap.com This leads to a greater influx of chloride ions and consequently, an intensification of the inhibitory effect on neuronal activity. patsnap.compatsnap.com

Presynaptic and Postsynaptic Effects on GABAergic Neurotransmission

While propofol is traditionally understood to primarily affect postsynaptic GABA A receptors, there is also evidence suggesting effects on presynaptic sites. eneuro.orgscirp.orgnih.gov Postsynaptically, propofol enhances the GABA-induced chloride current, contributing to increased inhibitory tone. patsnap.comnih.govnih.govphysiology.org Presynaptic effects have also been observed, with some studies indicating that propofol can regulate neurotransmitter release from presynaptic nerve terminals. eneuro.orgscirp.org For example, research in isolated solitary tract nucleus neurons suggests propofol can enhance inhibitory synaptic transmission by acting on presynaptic terminals via GABA A receptors. nih.gov

GABA A Receptor Subunit Specificity and Functional Implications

GABA A receptors are pentameric complexes composed of different subunits (e.g., α, β, γ, δ). The specific subunit composition of a GABA A receptor influences its pharmacological properties and localization within the nervous system. mdpi.comoup.com Studies using genetically engineered mice have demonstrated that GABA A receptors containing specific β subunits, particularly β2 and β3 subunits, are important mediators of propofol's actions. drugbank.comnih.govmdpi.comoup.com For instance, β3 subunit-containing GABA A receptors appear to play a role in the amnestic effects of propofol. mdpi.com Mutations in specific amino acids within these subunits can significantly alter the receptor's sensitivity to propofol. nih.govoup.com

Investigation of Other Potential Molecular Targets

Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

Liberated propofol has been shown to interact with AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors that mediate fast excitatory synaptic transmission in the central nervous system nih.govoup.com. Research indicates that propofol can modulate AMPA receptor function, although the precise mechanisms can vary depending on the specific AMPA receptor subunit composition and neuronal location nih.govoup.comresearchgate.net.

Studies using recombinant human AMPA receptor channels have observed that propofol can decelerate channel desensitization in the prolonged presence of glutamate, potentially leading to an enhancement of ion currents through these channels nih.gov. This effect on desensitization resembles that of compounds like cyclothiazide (B1669527) and aniracetam (B1664956) nih.gov. While some studies indicate an increase in the rate and extent of desensitization at GluR1, GluR2, and GluR3 AMPA receptors, others have found no effect on current rise time, peak current amplitude, or deactivation properties, suggesting an isolated interaction with desensitization processes rather than agonist binding or unbinding nih.gov.

Further research has explored the impact of propofol on AMPA receptor subunit phosphorylation, a key mechanism for modulating receptor function oup.comresearchgate.net. Studies in cultured rat striatal and cortical neurons demonstrated that propofol consistently elevated phosphorylation of GluR1 subunits at the serine 845 site in a concentration-dependent manner, starting at concentrations as low as 3 µM oup.comresearchgate.net. This increase in phosphorylation was rapid and sustained oup.comresearchgate.net. In contrast, phosphorylation at serine 831 was not altered by propofol in these neurons oup.comresearchgate.net. In vivo studies in mice have also shown that propofol can increase AMPA receptor GluA1 subunit phosphorylation in the hippocampus, specifically at serine 831, but not in the prefrontal cortex nih.gov. This effect was found to be age-dependent, with a more substantial and sustained increase in aged animals compared to young mice nih.gov.

The modulation of AMPA receptor activity by propofol suggests that it may impact excitatory neurotransmission, potentially contributing to its anesthetic and analgesic effects nih.govamegroups.cn. For instance, studies in mice suggest that propofol's antinociceptive effect might involve interactions with spinal AMPA receptors amegroups.cn.

Here is a summary of research findings on propofol's effects on AMPA receptors:

Study TypeAMPA Receptor Subunit/LocationObserved EffectSpecificsCitation
Patch-clamp (Recombinant human)GluR1, GluR2, GluR3Deceleration of desensitization, potential enhancement of ion currentsNo effect on rise time, peak amplitude, or deactivation; resembles cyclothiazide/aniracetam effects. nih.gov nih.gov
Cultured rat neuronsGluR1 (Serine 845)Increased phosphorylation (concentration-dependent, rapid, sustained)No change in phosphorylation at Serine 831. oup.comresearchgate.net oup.comresearchgate.net
In vivo mouse (Hippocampus)GluA1 (Serine 831)Increased phosphorylation (site-selective, age-dependent)Moderate/transient in young, substantial/sustained in aged; no change in prefrontal cortex. nih.gov nih.gov
In vivo mouse (Spinal Cord)AMPA receptorsInvolvement in antinociception (suggested by antagonist studies)Both agonists and antagonists affected propofol's antinociception. amegroups.cn amegroups.cn
Transfected Xenopus oocytesHomomeric GluA1Enhanced currents at high concentrations (0.1-1 mM)GluA2-containing receptors were more resistant or inhibited. nih.govoup.com nih.govoup.com
Transfected HEK-293 cellsGluR1-containingIncreased relative steady-state current (probably due to decelerated desensitization)Observed at 0.1-1 mM. oup.com oup.com

Voltage-Gated Sodium Channels

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons frontiersin.orgnih.govsmpdb.ca. Liberated propofol has been shown to interact with NaV channels, contributing to its inhibitory effects on neuronal activity frontiersin.orgsmpdb.ca.

Research using electrophysiological measurements and mathematical modeling suggests that propofol modulates NaV channel gating parameters frontiersin.org. At low concentrations (0.3–10 µM), propofol can induce a left shift in the activation of NaV channels, potentially leading to cellular oscillations frontiersin.org. As the concentration increases (0.3–30 µM), a left shift in inactivation is observed frontiersin.org. This left shift in inactivation can lead to hyperpolarization in individual cells and inhibit network activity at higher doses frontiersin.org.

Studies on prokaryotic NaV channels, such as NaChBac and NavMs, which serve as models for eukaryotic channels, have provided insights into propofol's binding sites and mechanisms nih.govacs.orgbiorxiv.orgnih.govnih.govrupress.org. Propofol has been found to bind to multiple sites on these channels, including regions involving the S4 voltage sensors and the S4-S5 linkers acs.orgbiorxiv.orgnih.govrupress.org. These binding interactions appear to be conformation-dependent acs.orgbiorxiv.org.

The modulation of NaV channels by propofol involves promoting activation-coupled inactivation nih.govnih.govrupress.org. Propofol can induce hyperpolarizing shifts in the conductance-voltage relationships and accelerate the time constants of macroscopic activation and inactivation nih.govrupress.org. This leads to a net inhibitory action on the channels nih.govacs.orgrupress.org. While propofol promotes activation, the subsequent acceleration of inactivation ultimately reduces sodium influx and inhibits neuronal firing smpdb.canih.govrupress.org.

Here is a summary of research findings on propofol's effects on Voltage-Gated Sodium Channels:

Study TypeChannel Type/LocationObserved EffectSpecificsCitation
Electrophysiology/Mathematical ModelingRat brain NaV channelsModulation of activation and inactivation gatingLow concentration (0.3-10 µM) shifts activation left; increasing concentration (0.3-30 µM) shifts inactivation left. frontiersin.org frontiersin.org
Electrophysiology/Photoaffinity Labeling/MutagenesisProkaryotic NaV (NaChBac, NavMs)Binding to S4 voltage sensors and S4-S5 linkers; promotes activation-coupled inactivationMultiple binding sites; conformation-dependent interactions; net inhibitory action. nih.govacs.orgbiorxiv.orgnih.govnih.govrupress.org nih.govacs.orgbiorxiv.orgnih.govnih.govrupress.org
Whole-cell patch clamp (Prokaryotic NaV)NaChBac, NavMsHyperpolarizing shift of conductance-voltage relationships; accelerated macroscopic activation and inactivationNo stabilization of inactivated state or pore block observed; effects reproduced by kinetic modeling. nih.govrupress.org nih.govrupress.org
In vitro (Isolated rat nerve terminals)Presynaptic NaV channelsInhibition of excitatory neurotransmissionInhibition linked to anesthetic-induced hyperpolarization of voltage-dependent inactivation. nih.gov nih.gov
In vitro (Skeletal muscle)NaV1.4 subunit alphaInhibition of action potentialsSpecific to skeletal muscle channels; prevents muscle contraction. smpdb.ca smpdb.ca

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are involved in setting resting membrane potential, controlling neuronal excitability, and regulating heart rate nih.govphysiology.org. These channels conduct a cation current known as Ih or If . Liberated propofol has been identified as an inhibitor of HCN channels nih.govphysiology.orgwestminster.ac.ukmiami.edu.

Studies using recombinant HCN channels (HCN1, HCN2, and HCN4) have shown that propofol inhibits and slows the activation of these channels at clinically relevant concentrations researchgate.net. HCN1 channels appear to be particularly sensitive to propofol's effects, exhibiting a marked propofol-induced hyperpolarizing shift in the voltage dependence of activation and accelerated deactivation . For instance, 10 µM propofol caused a shift of -22.9 ± 1.2 mV in the half-maximal voltage for activation (V1/2) of HCN1 channels, with an EC50 of 6.7 ± 1.0 µM . Propofol also decreased the maximal available current in HCN1 channels physiology.org. While propofol also affects HCN2 and HCN4, the effects on activation kinetics can differ between subtypes physiology.org.

Propofol acts as an allosteric modulator of the cAMP-dependent gating mechanism in HCN channels nih.govresearchgate.net. It can enhance the autoinhibition of pore opening by the unliganded cyclic nucleotide-binding domain (CNBD), an effect that is relieved by cAMP binding nih.gov. Recent research using cryo-electron microscopy and electrophysiology suggests that propofol inhibits HCN1 by binding to a site located in a groove between the S5 and S6 transmembrane helices westminster.ac.ukresearchgate.net. This binding site is considered a mechanistic hotspot westminster.ac.uk.

The inhibition of HCN channels by propofol is thought to contribute to its effects on the central nervous system and potentially to cardiovascular effects like bradycardia nih.gov. In cortical pyramidal neurons, propofol-induced membrane hyperpolarization and suppression of action potential discharge were occluded by an Ih blocker, indicating that HCN channel inhibition plays a role in these effects physiology.org. Propofol selectively inhibits HCN channels containing HCN1 subunits, which mediate the fast-activating Ih in cortical neurons, but does not affect the slower form of Ih in thalamocortical neurons physiology.org.

Here is a summary of research findings on propofol's effects on HCN channels:

Study TypeChannel Type/LocationObserved EffectSpecificsCitation
Whole-cell patch clamp (Recombinant)HCN1, HCN2, HCN4Inhibition and slowing of activationHCN1 most sensitive (EC50 for activation slowing: 5.6 ± 1.0 µM (fast), 31.5 ± 7.5 µM (slow)). researchgate.net researchgate.net
Whole-cell patch clamp (Recombinant)HCN1Hyperpolarizing shift in voltage dependence of activation; accelerated deactivationEC50 for voltage shift: 6.7 ± 1.0 µM (shift of -22.9 ± 1.2 mV at 10 µM); EC50 for deactivation acceleration: 4.5 ± 0.9 µM.
Heterologous expression systemsHomomeric HCN1, linked HCN1-HCN2Large shift in V1/2 and decrease in current amplitudeFast activation kinetics; no effect on slowly activating homomeric HCN2. physiology.org physiology.org
Whole-cell patch clamp (Mouse cortical neurons)Native Ih (HCN1-containing)Inhibition; hyperpolarizing shift in half-activation voltage; decrease in maximal current5 µM propofol caused ~-9 mV shift in V1/2 and ~36% inhibition at -120 mV; effects occluded by Ih blocker. physiology.org physiology.org
Heterologous expression systemsHCN channelsAllosteric modulation of cAMP-dependent gatingEnhances autoinhibition of pore opening by unliganded CNBD, relieved by cAMP. nih.govresearchgate.net nih.govresearchgate.net
Cryo-EM and ElectrophysiologyHCN1Binding to a site between S5 and S6 transmembrane helices; inhibition independent of voltage-sensor movementMechanistic hotspot; restores voltage-dependent closing in certain epilepsy-associated mutants (M305L, D401H). westminster.ac.ukresearchgate.net westminster.ac.ukresearchgate.net

Preclinical Pharmacokinetic and Biotransformation Dynamics of Fospropofol

Metabolic Clearance Pathways

Kinetics of Prodrug Hydrolysis

Upon administration, fospropofol undergoes hydrolysis to liberate the active drug, propofol (B549288), along with inorganic phosphate (B84403) and formaldehyde (B43269). portico.orgresearchgate.netnih.gov This conversion is primarily catalyzed by alkaline phosphatases, enzymes widely distributed throughout the body, including on the surface of endothelial cells. portico.orgpatsnap.comnih.gov The enzymatic conversion is a time-dependent process, leading to a slower release of propofol compared to the direct administration of propofol emulsion. patsnap.comfrontiersin.orgnih.gov This slower conversion rate contributes to a delayed onset and potentially a more prolonged duration of effect for this compound compared to propofol. frontiersin.orgfrontiersin.orgmdpi.com

Preclinical studies in rats have provided insights into the kinetics of this hydrolysis. Following an intravenous bolus dose of this compound disodium (B8443419), the time to reach peak plasma concentration (Tmax) of released propofol was observed to be longer than that for directly administered propofol. peerj.com For instance, in one study, the time to peak propofol concentration after this compound administration in rats was 3.7 minutes. portico.org The rate of conversion can influence the pharmacokinetic profile; for example, the time to reach Cmax was greater at lower than at higher plasma concentrations of released propofol in some studies. portico.org

Based on molecular weights, 1 mg of this compound (332.24 g/mol ) releases approximately 0.54 mg of propofol (178.27 g/mol ). frontiersin.org

Hepatic Biotransformation of Liberated Propofol

Once liberated, propofol undergoes extensive metabolism, primarily in the liver, to form water-soluble inactive metabolites that are subsequently eliminated. nih.govfrontiersin.orgcambridge.org While the liver is the major site, extrahepatic metabolism has also been suggested, as systemic propofol clearance can exceed hepatic blood flow. nih.govfrontiersin.org Extrahepatic sites like the lungs, kidneys, and small intestine may also contribute to propofol metabolism. nih.govfrontiersin.org The biotransformation of propofol involves both Phase I and Phase II metabolic pathways. frontiersin.orgcambridge.org

Glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGTs)

Glucuronidation, catalyzed by UGT enzymes, is a major metabolic pathway for propofol. nih.govfrontiersin.orgmdpi.com This Phase II reaction involves the conjugation of propofol with glucuronic acid, increasing its water solubility and facilitating renal excretion. cambridge.orgmdpi.com In humans, UGT1A9 is identified as the primary enzyme responsible for propofol glucuronidation, accounting for a significant portion of its metabolism. nih.govfrontiersin.orgingentaconnect.com Other UGT isoforms, such as UGT1A6, UGT1A8, UGT1A7, and UGT1A10, may also contribute to propofol conjugation in hepatic and extrahepatic tissues. nih.gov

Preclinical studies have investigated UGT-mediated propofol metabolism in various species. While UGT1A9 is dominant in human hepatic metabolism, it is not present in rats; however, UGT1A6 in rats shows homology to human UGT1A9 and is detected in various rat tissues. nih.gov Studies using liver microsomes from different species demonstrate varying capacities for propofol glucuronidation.

Role of Cytochrome P450 (CYP) Enzymes in Propofol Metabolism

Cytochrome P450 enzymes, primarily involved in Phase I metabolism, also play a role in the biotransformation of propofol, although to a lesser extent than glucuronidation. nih.govfrontiersin.org CYP-mediated metabolism of propofol leads to the formation of 4-hydroxypropofol, a metabolite that can subsequently undergo further conjugation (glucuronidation or sulfation). frontiersin.orgresearchgate.net

In human liver, CYP2C9 and CYP2B6 are reported to be involved in the aromatic hydroxylation of propofol. nih.govfrontiersin.org Other CYP isoforms, including CYP2A6, CYP2C8, CYP2C18, CYP2C19, and CYP1A2, may also contribute, particularly at higher substrate concentrations. nih.gov Preclinical studies in animals have also identified CYP enzymes involved in propofol metabolism, such as CYP2B11 in canines. mdpi.com

Propofol itself has been shown to interact with CYP enzymes, potentially inhibiting the activity of certain isoforms like CYP3A4 and CYP2B6 in vitro. nih.govapsf.orgsemanticscholar.org This could lead to potential drug interactions when propofol is co-administered with other medications metabolized by these enzymes. nih.govapsf.org

Elimination Profiles of this compound and its Metabolites

The elimination of this compound and its metabolites is primarily through renal excretion. nih.gov this compound itself is rapidly cleared from the plasma, with a relatively small volume of distribution. portico.orgnih.gov In rats, this compound showed a biphasic decline in plasma concentrations with distinct half-lives. portico.org Renal elimination of unchanged this compound is negligible. nih.gov

Liberated propofol is also rapidly cleared, undergoing extensive metabolism before excretion. nih.govfrontiersin.org The water-soluble glucuronide and sulfate (B86663) conjugates of propofol and its hydroxylated metabolites are the major components found in urine. nih.govfrontiersin.org In humans, the glucuronic acid conjugate of propofol is the predominant metabolite in urine. nih.gov

Preclinical studies in rats have shown that propofol released from this compound has a longer elimination half-life, a larger volume of distribution, and a higher clearance rate compared to commercial propofol. portico.org

Preclinical Pharmacokinetic Parameters in Rats (Example Data)

CompoundCmax (µg/mL)Tmax (min)Half-lives (min)Volume of Distribution (L/kg)Clearance (mL/kg/min)
This compound Disodium--2.9, 23.90.2546.1
Released Propofol7.13.71.9, 452.3344

Note: Data presented is illustrative and based on a specific preclinical study in rats. portico.org

Major Metabolites of Propofol

MetaboliteFormation Pathway
Propofol-glucuronideDirect glucuronidation by UGTs (primarily UGT1A9)
4-hydroxypropofolHydroxylation by CYP enzymes (primarily CYP2C9, CYP2B6)
4-hydroxypropofol glucuronidesGlucuronidation of 4-hydroxypropofol
4-hydroxypropofol sulfatesSulfation of 4-hydroxypropofol
2-(ω-propanol)-6-isopropylphenol (minor)Phase I metabolism
2-(ω-propanol)-6-isopropyl-1,4-quinol (minor)Phase I metabolism

Comparative Mechanistic Pharmacology of Fospropofol and Propofol

Differential Onset and Duration of Pharmacological Effect as a Consequence of Prodrug Conversion

The pharmacological effects of fospropofol are not immediate upon administration because the parent compound is inactive. It must first be converted to propofol (B549288) through enzymatic hydrolysis, primarily by alkaline phosphatases found in the endothelium and liver nih.govpatsnap.comdrugbank.comwikipedia.org. This time-dependent conversion process acts as a rate-limiting step in the delivery of the active drug to the central nervous system (CNS) nih.gov. Consequently, this compound exhibits a delayed onset of sedation compared to the rapid onset observed with propofol lipid emulsion nih.govpatsnap.comfrontiersin.orgfrontiersin.org.

Studies have shown that the onset of sedation with this compound typically occurs within 4 to 8 minutes after intravenous administration nih.govpatsnap.com. This is in contrast to the much faster onset of propofol, which can occur within seconds to a few minutes derangedphysiology.comgoettingen-research-online.de. The peak plasma concentration (Cmax) of liberated propofol following this compound administration is also reached later than the peak concentration of propofol following direct propofol administration nih.govpeerj.comufl.edu. For instance, Phase I studies indicated that peak plasma concentrations were achieved at 12 minutes and 8 minutes following 6 mg/kg and 18 mg/kg intravenous bolus doses of this compound, respectively, suggesting a dose-dependent effect on the time to Cmax nih.gov.

Despite the delayed onset, this compound can lead to a more prolonged duration of action compared to equipotent doses of propofol frontiersin.orgfrontiersin.orgpeerj.com. This is attributed to the sustained release of propofol as the prodrug is gradually metabolized nih.govpatsnap.comwikipedia.orgfrontiersin.org. The pharmacokinetic profile of propofol liberated from this compound shows a slower elimination phase compared to propofol administered directly, which contributes to the extended duration of effect ufl.edu. Animal studies in rats have demonstrated that while propofol had a shorter time to cause loss of righting reflex (LoRR), this compound disodium (B8443419) resulted in a significantly longer duration of LoRR at equivalent doses peerj.com.

The differences in onset and duration are a direct consequence of the prodrug design and the kinetics of its conversion to the active metabolite. This controlled release mechanism differentiates the clinical profile of this compound from that of traditional propofol formulations.

Here is a table summarizing the typical differences in onset and duration:

Feature Propofol (Lipid Emulsion) This compound
Onset of Sedation Rapid (seconds to minutes) Delayed (4-8 minutes) nih.govpatsnap.com
Duration of Effect Shorter More Prolonged frontiersin.orgfrontiersin.orgpeerj.com

Impact of Aqueous Formulation on Physicochemical and Biological Interactions

A key distinction between this compound and propofol is their formulation. Propofol is highly lipophilic and requires emulsification in a lipid base, typically an oil-in-water emulsion, for intravenous administration patsnap.comderangedphysiology.comresearchgate.netacs.org. This compound, being a phosphate (B84403) ester prodrug, is water-soluble and can be formulated as an aqueous solution patsnap.comdrugbank.comwikipedia.orgresearchgate.netacs.organeskey.com.

This difference in formulation has several implications for physicochemical and biological interactions. The aqueous formulation of this compound avoids the use of lipids, which have been associated with potential issues such as pain on injection, risk of bacterial contamination, and hyperlipidemia, particularly with long-term infusions patsnap.comwikipedia.orgresearchgate.netdovepress.com. While this compound administration may still be associated with sensations like paresthesia, it generally does not cause the burning sensation at the injection site commonly reported with propofol lipid emulsion patsnap.comdrugbank.comwikipedia.orgfrontiersin.org.

The absence of a lipid emulsion also alters the drug's distribution characteristics. This compound itself has a lower volume of distribution compared to liberated propofol nih.gov. After conversion, the liberated propofol distributes similarly to propofol from a lipid emulsion, being highly protein-bound (approximately 98%) nih.govdrugbank.comderangedphysiology.comunboundmedicine.com. However, the initial distribution of the water-soluble prodrug differs from that of the lipophilic parent drug in a lipid vehicle.

The aqueous nature of this compound also eliminates concerns related to the stability and potential for microbial growth associated with lipid emulsions patsnap.comwikipedia.orgresearchgate.netaneskey.comdovepress.com. This contributes to a potentially improved safety profile regarding infection risk.

Allosteric Modulation and Receptor Binding Kinetics in the Context of Prodrug Activation

The primary mechanism of action for the sedative and hypnotic effects of propofol, and thus of this compound after conversion, is through positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor nih.govpatsnap.comdrugbank.comderangedphysiology.comgoettingen-research-online.de. Propofol binds to specific sites on the GABAA receptor, distinct from the GABA binding site, enhancing the inhibitory effects of GABA by increasing chloride ion conductance across the neuronal membrane nih.govpatsnap.comdrugbank.comderangedphysiology.comgoettingen-research-online.de. This leads to hyperpolarization and inhibition of neuronal activity in the CNS nih.govpatsnap.comdrugbank.comderangedphysiology.com. Propofol also inhibits excitatory NMDA glutamate (B1630785) receptors nih.gov.

This compound itself does not directly interact with the GABAA receptor to produce CNS effects; its action is entirely dependent on its conversion to propofol nih.govpatsnap.comdrugbank.com. Therefore, the allosteric modulation and receptor binding kinetics observed are those of the liberated propofol molecule.

The kinetics of receptor binding, including association (kon) and dissociation (koff) rates, are crucial determinants of a drug's pharmacological effect profile universiteitleiden.nl. While propofol's interaction with the GABAA receptor is characterized by rapid binding and unbinding kinetics, contributing to its fast onset and offset when administered directly, the rate-limiting step with this compound is the enzymatic conversion to propofol, not the receptor binding itself nih.govpatsnap.comufl.edu.

The prodrug activation process effectively provides a sustained supply of propofol to the receptor sites, influencing the timing and duration of receptor engagement indirectly. Although the intrinsic binding affinity and efficacy of liberated propofol at the GABAA receptor are the same as propofol from a lipid emulsion, the slower generation of the active metabolite from this compound means that the rate at which propofol becomes available to bind to receptors is controlled by the enzymatic conversion rate. This contrasts with the rapid availability of propofol for receptor binding following a bolus injection of the lipid emulsion.

Theoretical Advantages in Pharmacodynamic Profile Attributable to Prodrug Design

The prodrug design of this compound offers several theoretical advantages in terms of its pharmacodynamic profile compared to propofol lipid emulsion. These advantages stem primarily from the controlled release of the active metabolite.

One significant theoretical advantage is the potential for a smoother and more titratable level of sedation patsnap.compatsnap.com. The slower onset due to enzymatic conversion may reduce the risk of rapid, profound CNS and cardiorespiratory depression that can be associated with bolus administration of propofol lipid emulsion patsnap.comfrontiersin.orgfrontiersin.org. This attenuated peak effect could theoretically lead to improved hemodynamic and respiratory stability patsnap.comfrontiersin.orgfrontiersin.orgfrontiersin.org.

The prolonged duration of action resulting from the sustained release of propofol may also be advantageous for procedures requiring moderate sedation over a longer period, potentially reducing the need for frequent supplemental dosing frontiersin.orgpeerj.comufl.edu. This could contribute to a more stable plane of sedation.

The controlled conversion kinetics of this compound also mean that the peak plasma concentrations of propofol are generally lower and reached later compared to an equipotent dose of propofol lipid emulsion wikipedia.orgpeerj.comufl.edu. This pharmacokinetic difference underlies the altered pharmacodynamic profile, providing a more gradual onset and potentially reducing the incidence or severity of dose-dependent adverse effects related to high peak propofol concentrations.

Here is a table comparing pharmacokinetic parameters relevant to the pharmacodynamic profile:

Parameter Propofol (from Lipid Emulsion) Propofol (from this compound)
Time to Peak Plasma Concentration (Tmax) Rapid (minutes) Delayed (8-12 minutes) nih.govpeerj.comufl.edu
Peak Plasma Concentration (Cmax) Higher Lower wikipedia.orgpeerj.comufl.edu
Volume of Distribution (Liberated Propofol) ~5.8 L/kg nih.gov ~5.8 L/kg nih.gov
Protein Binding ~98% nih.govdrugbank.comderangedphysiology.comunboundmedicine.com ~98% nih.govdrugbank.comderangedphysiology.comunboundmedicine.com

Advanced Analytical Methodologies in Fospropofol Research

Quantification Techniques for Fospropofol and its Metabolites in Biological Matrices

Quantifying this compound and its metabolites in biological samples like plasma, blood, and other tissues presents unique challenges due to their chemical properties and the dynamic nature of their concentrations following administration. A variety of analytical techniques have been employed, with mass spectrometry-based methods being particularly prominent due to their sensitivity and selectivity. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), especially coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and powerful technique for the quantification of this compound and its metabolites in biological matrices. core.ac.ukgoogle.compeerj.comnih.gov This approach combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS allows for the simultaneous analysis of the parent drug and its various metabolites, including both phase I and phase II metabolites of propofol (B549288), such as glucuronides and sulfates, which may be thermally labile and not easily detectable by gas chromatography. labmedica.com

For this compound analysis using LC-MS/MS, selective reaction monitoring (MRM) is often employed, monitoring specific mass-to-charge ratio transitions for the parent compound and its internal standard. core.ac.uknih.gov For example, one method for this compound quantification used an m/z transition of 287.1 → 79.1, with D6-fospropofol as an internal standard (m/z 293.1 → 79.1). core.ac.uknih.gov LC-MS methods have demonstrated good linearity and sensitivity for quantifying this compound and propofol in plasma over relevant concentration ranges. core.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another analytical technique used for the determination of propofol and its non-conjugated metabolites in biological matrices. researchgate.netresearchgate.net GC-MS is particularly suitable for volatile or semi-volatile compounds like propofol. researchgate.netresearchgate.net Methods involving GC-MS have been developed and validated for the simultaneous quantification of propofol and its non-conjugated metabolites in matrices such as plasma, liver, heart, kidney, and lungs.

Sample preparation for GC-MS analysis often involves extraction procedures like solid phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the complex biological matrix. researchgate.netcore.ac.ukgoogle.comnih.gov While GC-MS is effective for propofol and certain metabolites, it may not be suitable for the direct analysis of the more polar and thermally labile conjugated metabolites, necessitating alternative or complementary techniques like LC-MS. labmedica.com

Validation of Bioanalytical Methods for Prodrug and Active Metabolite Measurement

Validation of bioanalytical methods used for quantifying this compound and propofol in biological samples is a critical step to ensure the reliability and accuracy of the data obtained. researchgate.netpeerj.comscience.gov Method validation typically follows established guidelines and involves evaluating several key parameters. science.gov

Determination of Linearity, Limit of Quantification (LOQ), and Recovery

Key parameters assessed during bioanalytical method validation include linearity, limit of quantification (LOQ), and recovery. researchgate.netnih.govpeerj.com

Linearity: Linearity establishes the relationship between the instrument response and the concentration of the analyte over a defined range. Methods for this compound and propofol quantification have shown good linearity with high correlation coefficients (R²) over relevant concentration ranges in various biological matrices. researchgate.netcore.ac.uknih.gov For example, LC-MS/MS assays for this compound and propofol in human plasma have demonstrated linearity with R² > 0.99 over ranges such as 5–1,000 ng/mL for this compound and 5–2,000 ng/mL for propofol. core.ac.uknih.gov GC-MS methods for propofol and its non-conjugated metabolites have shown linearity over ranges like 0.005-100 µg/mL for propofol.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. Validated methods for propofol quantification in biological matrices using techniques like GC-MS have reported LOQ values, such as 25 ng/mL in some cases. researchgate.net LC-MS/MS methods have also established LOQ values for both this compound and propofol in plasma. core.ac.uknih.gov

Recovery: Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the biological matrix. High and consistent recovery rates are essential for accurate quantification. Studies have reported good recovery percentages for propofol and its metabolites using various extraction techniques like solid phase extraction. researchgate.net For instance, average recovery greater than 90% has been reported for propofol and its non-conjugated metabolites using a GC/IT-MS method.

Data from method validation studies can be presented in tables to summarize the performance characteristics of the analytical method.

Interactive Data Table: Example Bioanalytical Method Validation Parameters

AnalyteMatrixMethodLinearity Range (ng/mL or µg/mL)LOQ (ng/mL or µg/mL)Average Recovery (%)
This compoundHuman PlasmaLC-MS/MS5 – 1000 ng/mL> 0.99Not specified in snippetNot specified in snippet
PropofolHuman PlasmaLC-MS/MS5 – 2000 ng/mL> 0.99Not specified in snippetNot specified in snippet
PropofolPlasmaGC-MS0.005 – 100 µg/mLNot specified in snippet0.005 µg/mL> 90
PropofolBloodGC-MS10 – 5000 ng/mL0.99892.5 ng/mL> 95 (blood)

Methodological Challenges in Accurate Pharmacokinetic Data Derivation

Deriving accurate pharmacokinetic data for this compound and propofol can be challenging due to several factors. One significant challenge encountered in early research involved assay inaccuracies for propofol, which led to the retraction of several pharmacokinetic and pharmacodynamic studies. nih.govanestesiar.orgresearchgate.net It was discovered that the sample handling procedure, specifically the use of sodium orthovanadate (SOV) as an alkaline phosphatase inhibitor, could lead to incomplete dissolution and variable SOV concentrations, affecting plasma pH and causing hemolysis, which in turn altered propofol extraction recovery and storage stability. anestesiar.org While these issues specifically impacted propofol quantification in those early studies, they highlight the critical importance of robust sample collection, handling, and validated analytical methods for both the prodrug and its active metabolite. anestesiar.org

The rapid metabolism of this compound to propofol by alkaline phosphatases, and the subsequent metabolism of propofol, necessitates analytical methods capable of accurately capturing the dynamic concentration changes of multiple analytes simultaneously. drugbank.comfda.gov The potential for in vitro conversion of this compound to propofol in collected samples also requires careful sample handling and storage protocols, often involving the use of inhibitors and low temperatures, to prevent artefactual changes in concentrations before analysis. core.ac.ukgoogle.comnih.govanestesiar.org The complexity of the biological matrices themselves can also pose challenges, requiring effective extraction and cleanup procedures to minimize matrix effects that can interfere with the analytical measurement. researchgate.netcore.ac.ukgoogle.comnih.gov

Despite these challenges, ongoing research and the development of highly sensitive and selective mass spectrometry-based methods, coupled with rigorous validation procedures, continue to improve the accuracy and reliability of pharmacokinetic data for this compound and its metabolites. core.ac.ukpeerj.comnih.govlabmedica.com

Future Directions in Prodrug Research and Anesthetic Compound Development

Exploration of Novel Prodrug Strategies for Anesthetic Agents

The development of novel anesthetic agents and improved formulations of existing ones remains a key focus in anesthesiology xenonhealth.com. Prodrug design is a valuable approach to overcome challenges such as poor solubility, limited bioavailability, and formulation issues associated with parent drugs ijpsonline.comxenonhealth.com. Beyond the phosphate-based strategy seen with fospropofol nih.gov, future directions include exploring a diverse range of carrier-linked prodrugs and bioprecursors that can be cleaved enzymatically or chemically in vivo to release the active anesthetic compound ijpsonline.com.

Research is investigating prodrugs with various linking groups, including esters, amides, and other cleavable functionalities, designed to improve properties like water solubility, targeted delivery, and controlled release nih.govresearchgate.net. For instance, studies have explored inserting linkers, such as glycolic acid, between propofol (B549288) and other moieties, demonstrating potential for improved onset and duration of action in preclinical models compared to this compound nih.gov. The aim is to design prodrugs that offer a balance of favorable physicochemical properties and efficient conversion to the active anesthetic at the desired site of action ijpsonline.com.

Structure-Activity Relationship (SAR) Studies for Optimized Prodrug Design

Future SAR studies in anesthetic prodrug development will likely focus on systematically modifying the prodrug structure, including the nature of the linking group and the carrier molecule, to fine-tune their pharmacokinetic and pharmacodynamic properties. This involves investigating how variations in structure impact the interaction with metabolizing enzymes, such as alkaline phosphatases in the case of phosphate (B84403) prodrugs like this compound, or esterases for ester-based prodrugs nih.govwikipedia.org. The goal is to design prodrugs with predictable and optimal biotransformation rates, leading to desired drug concentrations and clinical effects with minimal systemic exposure to the inactive prodrug or potentially toxic byproducts ijpsonline.com.

Advancements in In Vitro and In Silico Models for Prodrug Biotransformation Characterization

Accurately predicting how a prodrug will be metabolized in the human body is essential for successful drug development. Advancements in in vitro and in silico models are crucial for characterizing prodrug biotransformation before extensive in vivo testing.

In vitro models, such as those utilizing liver microsomes, hepatocytes, or isolated enzymes, continue to be refined to better mimic in vivo metabolic pathways longdom.orgcambridge.org. Novel microphysiological systems, like organ-on-a-chip models simulating the intestinal barrier, are being developed to assess prodrug absorption and metabolism in a more physiologically relevant context nih.gov. These models can help determine the rate and extent of prodrug conversion to the active drug and identify potential metabolic liabilities.

In silico methods, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches, are increasingly used to predict enzyme-prodrug interactions and simulate the biotransformation process springermedizin.demdpi.com. These computational tools can help rationalize experimental findings from SAR studies and guide the design of prodrugs with improved metabolic profiles mdpi.commdpi.com. The integration of in vitro and in silico approaches provides a more comprehensive understanding of prodrug biotransformation, accelerating the identification of promising candidates.

Development of Enhanced Analytical Techniques for Prodrug and Metabolite Profiling

Precise and sensitive analytical techniques are indispensable for quantifying prodrugs and their active and inactive metabolites in biological samples. This is critical for pharmacokinetic studies, understanding biotransformation pathways, and correlating drug exposure with pharmacological effects.

Future advancements in analytical techniques for anesthetic prodrugs and metabolites will likely involve further development and application of hyphenated techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) sysrevpharm.orgresearchgate.net. These methods offer high sensitivity, specificity, and the ability to identify and quantify a wide range of compounds in complex biological matrices sysrevpharm.org.

Q & A

Q. What experimental designs are most appropriate for studying Fospropofol’s pharmacokinetics in heterogeneous patient populations?

To evaluate this compound’s pharmacokinetics, employ a randomized, double-blind crossover design to control for inter-individual variability. Stratify participants by age, hepatic function, and comorbidities (e.g., obesity) to assess metabolic differences. Use population pharmacokinetic modeling (e.g., NONMEM) to analyze time-concentration curves and identify covariates influencing drug clearance . Ensure plasma samples are collected at intervals aligned with this compound’s rapid hydrolysis to propofol (Tmax ≈ 4–8 minutes) to capture metabolite dynamics .

Q. How can researchers mitigate confounding variables when assessing this compound’s sedative efficacy in clinical trials?

Implement block randomization to balance covariates like ASA physical status and baseline sedation scores. Use propensity score matching to adjust for non-randomized factors in observational studies. Incorporate standardized sedation scales (e.g., MOAA/S) and define a priori exclusion criteria for patients with prior propofol exposure or enzyme polymorphisms affecting CYP2B6 activity . Validate outcomes with blinded adjudication to reduce measurement bias .

Q. What in vitro models are suitable for studying this compound’s metabolic pathways and drug-drug interactions?

Utilize human hepatocyte cultures or microsomal preparations to quantify this compound’s hydrolysis to propofol and subsequent glucuronidation. Apply LC-MS/MS to measure metabolite concentrations and identify inhibitory/inductive effects of co-administered drugs (e.g., rifampicin, fluconazole) on CYP2B6 and UGT1A9 isoforms . Include negative controls with esterase inhibitors (e.g., eserine) to isolate enzymatic contributions .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings in this compound’s hemodynamic stability across studies?

Conduct a meta-regression analysis to explore heterogeneity in trial designs, such as dosing protocols (e.g., bolus vs. infusion) or patient populations (e.g., ICU vs. outpatient). Apply multivariate sensitivity analysis to isolate factors like concurrent vasopressor use or fluid management strategies. Use Bland-Altman plots to assess agreement between invasive and non-invasive blood pressure monitoring methods, which may explain discrepancies .

Q. What methodological strategies optimize this compound’s dose-response modeling in pediatric populations with limited pharmacokinetic data?

Adopt Bayesian hierarchical models to extrapolate adult pharmacokinetic parameters while accounting for developmental changes in enzyme activity and body composition. Validate models with sparse sampling (e.g., 2–3 time points per patient) and compare predictions to observed concentrations using goodness-of-fit diagnostics (e.g., visual predictive checks). Address ethical constraints by leveraging opportunistic sampling during routine clinical procedures .

Q. How can researchers address this compound’s neurobehavioral recovery profile in studies with subjective outcome measures?

Implement computerized neurocognitive batteries (e.g., Psychomotor Vigilance Task) to quantify objective metrics like reaction time and lapses. Pair these with validated patient-reported outcomes (e.g., Postoperative Quality Recovery Scale) to triangulate data. Apply mixed-effects models to adjust for baseline cognitive function and postoperative opioid use, which may confound recovery assessments .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent adverse events in small-sample trials?

Use exact logistic regression or Fisher’s exact test for rare outcomes (e.g., respiratory depression). For continuous adverse events (e.g., hypotension severity), apply bootstrapping to estimate confidence intervals in skewed distributions. Pre-specify adverse event criteria using Delphi consensus methods to ensure consistency across sites in multi-center trials .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) models be calibrated for this compound’s transient active metabolite (propofol)?

Develop linked PK-PD models incorporating a two-compartment this compound PK model and a sigmoidal Emax PD model for propofol’s EEG effect. Use sequential fitting to estimate hysteresis between plasma propofol concentrations and BIS values. Validate with external datasets to test generalizability .

Data Interpretation & Reporting

Q. What guidelines ensure robust reporting of this compound’s clinical trial data?

Follow CONSORT guidelines for RCTs, detailing randomization, blinding, and attrition. For PK studies, adhere to FDA Bioanalytical Method Validation standards, reporting extraction recovery rates and matrix effects in LC-MS/MS assays. Disclose all protocol deviations in supplementary materials to enhance reproducibility .

Q. How can researchers leverage existing datasets to explore this compound’s off-label applications while addressing data scarcity?

Apply secondary data analysis to EHRs or registries using propensity score weighting to control for confounding. Use synthetic control methods to compare outcomes against historical cohorts. Partner with multi-institutional consortia to pool data and increase statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.